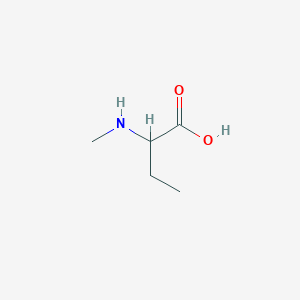
2-(Methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)butanoic acid is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Neurological Research
Recent studies have investigated the role of 2-(methylamino)butanoic acid in neurological health. It is related to compounds like β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Research indicates that this compound may influence neuroprotective mechanisms, making it a subject of interest for developing therapeutic strategies against these diseases .
Case Study: Neuroprotection
A study highlighted the potential neuroprotective effects of this compound derivatives in animal models of neurodegeneration. The results showed that these compounds could mitigate oxidative stress and neuronal cell death, suggesting a pathway for therapeutic intervention .
Biochemical Applications
2. Amino Acid Synthesis
As an amino acid derivative, this compound serves as a building block in peptide synthesis. Its unique structure allows for the incorporation into various peptides, enhancing their biological activity and stability.
Case Study: Peptide Synthesis
In a recent synthesis project, researchers successfully integrated this compound into a peptide designed to target specific receptors in cancer cells. The modified peptide demonstrated improved binding affinity and selectivity compared to its unmodified counterparts, indicating the compound's utility in drug design .
Synthetic Chemistry Applications
3. Organic Synthesis
The compound is employed in organic synthesis as an intermediate for producing complex molecules. Its reactivity can be harnessed to create various derivatives useful in medicinal chemistry.
Case Study: Stereoselective Synthesis
A notable application involved the use of this compound in a stereoselective synthesis route for pharmaceuticals. Researchers reported an efficient method for converting this compound into more complex structures with high yields and selectivity, showcasing its versatility as a synthetic intermediate .
Industrial Applications
4. Polymer Chemistry
Emerging research suggests that derivatives of this compound can be utilized in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in packaging and other materials.
Case Study: Biodegradable Polymers
A study demonstrated that incorporating this compound into PHA formulations enhanced their mechanical properties while maintaining biodegradability. This finding opens avenues for sustainable material development in various industries .
Propiedades
IUPAC Name |
2-(methylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJAWZCYNRBZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













